Titanium(4+) 2-(dimethylamino)ethanolate

Descripción

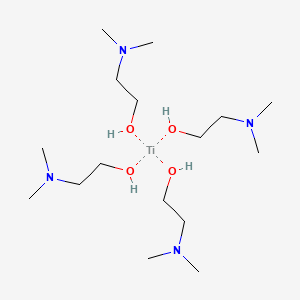

Structure

3D Structure of Parent

Propiedades

Número CAS |

92469-33-5 |

|---|---|

Fórmula molecular |

C16H44N4O4Ti |

Peso molecular |

404.41 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethanol;titanium |

InChI |

InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |

Clave InChI |

CEECBFPZGQQOPA-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El titanio(4+) 2-(dimetilamino)etanolato se puede sintetizar mediante la reacción de tetracloruro de titanio con 2-(dimetilamino)etanol. La reacción típicamente ocurre bajo una atmósfera inerte para evitar la hidrólisis del tetracloruro de titanio. La reacción se puede representar de la siguiente manera:

TiCl4+4C4H11NO→Ti(C4H11NO)4+4HCl

Métodos de producción industrial: En entornos industriales, la producción de titanio(4+) 2-(dimetilamino)etanolato implica reactores a gran escala donde el tetracloruro de titanio se agrega gradualmente a una solución de 2-(dimetilamino)etanol bajo condiciones controladas de temperatura y presión. La mezcla de reacción se purifica luego mediante destilación o cristalización para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: El titanio(4+) 2-(dimetilamino)etanolato experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar dióxido de titanio y otros subproductos.

Sustitución: Los grupos dimetilamino se pueden sustituir por otros ligandos, lo que lleva a la formación de diferentes complejos de titanio.

Hidrólisis: En presencia de agua, se hidroliza para formar hidróxido de titanio y dimetilaminoetanol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Sustitución: Los ligandos como las fosfinas, aminas y alcoholes se pueden utilizar para reacciones de sustitución.

Hidrólisis: Se utiliza agua o soluciones acuosas para reacciones de hidrólisis.

Principales productos formados:

Oxidación: Dióxido de titanio (TiO2)

Sustitución: Varios complejos de titanio con diferentes ligandos

Hidrólisis: Hidróxido de titanio (Ti(OH)4) y dimetilaminoetanol

Aplicaciones Científicas De Investigación

El titanio(4+) 2-(dimetilamino)etanolato tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de catalizadores y materiales basados en titanio.

Biología: Se estudia por su posible uso en imágenes biológicas y como agente de contraste.

Medicina: Se está investigando para explorar su potencial en sistemas de administración de fármacos y como agente anticancerígeno.

Industria: Se utiliza en la producción de recubrimientos de alto rendimiento, adhesivos y compuestos.

Mecanismo De Acción

El mecanismo de acción del titanio(4+) 2-(dimetilamino)etanolato implica su capacidad de coordinarse con varios ligandos y formar complejos estables. El centro de titanio puede sufrir reacciones redox, lo que lo hace útil en procesos catalíticos. En sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a posibles efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares:

- Isopropóxido de titanio(4+)

- Butóxido de titanio(4+)

- Etóxido de titanio(4+)

Comparación: El titanio(4+) 2-(dimetilamino)etanolato es único debido a la presencia de grupos dimetilamino, que proporcionan diferentes propiedades de reactividad y solubilidad en comparación con otros alcóxidos de titanio. Esto lo hace particularmente útil en aplicaciones específicas donde estas propiedades son ventajosas.

Actividad Biológica

Titanium(4+) 2-(dimethylamino)ethanolate is a coordination compound characterized by its tetravalent titanium center coordinated with two dimethylaminoethanol ligands. This compound has garnered attention in recent years due to its significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C₆H₁₅N₁O₂Ti

- Molecular Weight : Approximately 400.387 g/mol

- Coordination : The titanium center can form stable complexes with various ligands, enhancing its reactivity and potential applications.

The structure of this compound allows it to engage in redox reactions, which are pivotal in both catalytic processes and biological interactions.

The biological activity of this compound is primarily attributed to its ability to coordinate with biological molecules. This coordination can facilitate various mechanisms:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell death .

- Cytotoxicity : Research indicates that this compound has varying levels of cytotoxicity depending on the concentration and exposure time. For example, in studies involving Caco-2 human colon carcinoma cells, the uptake and cytotoxic effects were monitored, revealing that while higher concentrations increased cytotoxicity, the interaction appeared to be reversible over extended exposure times .

Applications in Drug Delivery

This compound is being explored for its potential use in drug delivery systems:

- Drug Coordination : The ability of this compound to form stable complexes with therapeutic agents enhances their solubility and bioavailability, making it a promising candidate for targeted drug delivery.

- Biological Imaging : Its coordination properties also lend themselves to applications in biological imaging, where it may serve as a contrast agent due to its stability and interaction with biological tissues.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other titanium compounds is useful:

| Compound | Antibacterial Activity | Cytotoxicity Level | Application Focus |

|---|---|---|---|

| Titanium(4+) Ethoxide | Moderate | Low | Coatings, catalysts |

| Titanium(4+) Butoxide | Low | Moderate | Polymer synthesis |

| This compound | High | Variable | Drug delivery, imaging |

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of this compound against E. coli and S. aureus, it was found that even at low concentrations (2 wt%), the compound exhibited effective bactericidal activity, reducing microbial counts by over 99% .

- Cytotoxic Effects on Caco-2 Cells : A detailed investigation into the cytotoxicity of various titanium complexes revealed that this compound had a significant impact on cell viability at specific concentrations over time. The study indicated that while initial uptake was high, prolonged exposure led to decreased retention of titanium within the cells, suggesting a complex interaction mechanism .

Q & A

Q. What are the optimal synthetic conditions for Titanium(4+) 2-(dimethylamino)ethanolate, and how does inert atmosphere technique influence yield and purity?

Methodological Answer: Synthesis typically involves ligand exchange reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. For example, titanium(IV) alkoxide precursors (e.g., titanium tetraethoxide) can react with 2-(dimethylamino)ethanol in anhydrous solvents like toluene or hexane. Key steps include:

- Schlenk techniques for handling air-sensitive reagents .

- Reaction time : Stirring for 12–24 hours to ensure complete ligand substitution .

- Purification : Vacuum distillation or crystallization from solvent mixtures (e.g., dichloromethane/n-hexane) to isolate the product .

Inert atmospheres are critical to avoid side reactions (e.g., hydrolysis to TiO₂), which degrade purity. Yield optimization often requires stoichiometric control of ligands and precursors.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ligand environments and confirm substitution patterns. For example, dimethylamino protons appear as singlets near δ 2.2–2.5 ppm .

- Infrared (IR) Spectroscopy : Stretching frequencies for Ti–O (600–700 cm⁻¹) and N–CH₃ (2800–3000 cm⁻¹) validate coordination .

- X-ray Crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral coordination) and bond lengths (Ti–O ≈ 1.8–2.0 Å) .

- Chromatography : HPLC or GC-MS monitors purity, with retention times calibrated against known standards .

Q. What are the key considerations for handling and storing this compound to prevent hydrolysis or decomposition?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at temperatures below 25°C. Moisture exposure leads to rapid hydrolysis, forming titanium oxides .

- Solvent Compatibility : Use anhydrous solvents (e.g., THF, toluene) for reactions.

- Handling : Conduct manipulations in gloveboxes or Schlenk lines to exclude air and moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or coordination behavior of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic structure to predict ligand substitution kinetics or redox potentials. For example, dimethylamino groups increase electron density at Ti, enhancing Lewis acidity .

- Molecular Docking : Screens interactions with substrates (e.g., in polymerization catalysts), identifying steric/electronic effects of the ligand architecture .

- Comparative Studies : Benchmark computational results against experimental data (e.g., XRD bond lengths) to validate accuracy .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine NMR with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states or EXAFS (Extended X-ray Absorption Fine Structure) for local coordination .

- Isotopic Labeling : Use deuterated ligands to simplify overlapping NMR signals .

- Dynamic Light Scattering (DLS) : Detect aggregation states that may obscure spectral interpretations .

Q. How does the ligand architecture of this compound influence its catalytic activity compared to other titanium alkoxides?

Methodological Answer:

- Steric Effects : Bulky dimethylamino groups hinder substrate access, reducing catalytic turnover in polymerization but enhancing selectivity in asymmetric synthesis .

- Electronic Effects : The strong σ-donor ability of dimethylamino ligands increases Ti’s electrophilicity, accelerating substrate activation in esterification or epoxidation .

- Comparative Kinetic Studies : Monitor reaction rates (e.g., via in-situ IR) for Ti(IV) alkoxides with varying ligands .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Use stopped-flow spectroscopy to track hydrolysis rates. Acidic conditions (pH < 3) favor rapid Ti–O bond cleavage, while neutral/basic conditions stabilize oligomeric species .

- Activation Energy Calculations : Arrhenius plots derived from temperature-dependent kinetic studies reveal transition states and solvent effects .

- Byproduct Analysis : LC-MS identifies hydrolysis products (e.g., TiO₂ nanoparticles or dimethylaminoethanol), informing degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.